molecular formula C8H13N5 B14144819 5-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-dimethyl-1H-pyrazol-4-amine CAS No. 89239-15-6

5-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B14144819
CAS No.: 89239-15-6
M. Wt: 179.22 g/mol
InChI Key: FEHDQUSCGYPXKY-UHFFFAOYSA-N
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Description

5-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound that contains both imidazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-dimethyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazol-4-amine with 2-chloro-4,5-dihydro-1H-imidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are often recycled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-dimethyl-1H-pyrazol-4-amine is unique due to its combined imidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

89239-15-6

Molecular Formula

C8H13N5

Molecular Weight

179.22 g/mol

IUPAC Name

5-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C8H13N5/c1-5-6(9)7(13(2)12-5)8-10-3-4-11-8/h3-4,9H2,1-2H3,(H,10,11)

InChI Key

FEHDQUSCGYPXKY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N)C2=NCCN2)C

Origin of Product

United States

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